molecular formula C9H13N3O B13113950 5-Isobutyramido-2-methyl pyrimidine

5-Isobutyramido-2-methyl pyrimidine

Cat. No.: B13113950
M. Wt: 179.22 g/mol
InChI Key: XUQCPLHQKZKCBJ-UHFFFAOYSA-N
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Description

N-(2-Methylpyrimidin-5-yl)isobutyramide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpyrimidin-5-yl)isobutyramide typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with isobutylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

Industrial production of N-(2-Methylpyrimidin-5-yl)isobutyramide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpyrimidin-5-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(2-Methylpyrimidin-5-yl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methylpyrimidin-5-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyrimidine-5-carboxamide
  • N-(2-Methylpyrimidin-5-yl)acetamide
  • N-(2-Methylpyrimidin-5-yl)propionamide

Uniqueness

N-(2-Methylpyrimidin-5-yl)isobutyramide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-N-(2-methylpyrimidin-5-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6(2)9(13)12-8-4-10-7(3)11-5-8/h4-6H,1-3H3,(H,12,13)

InChI Key

XUQCPLHQKZKCBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)NC(=O)C(C)C

Origin of Product

United States

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